N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 2-methoxy-2-phenylbutyl group: This can be achieved through the reaction of 2-methoxy-2-phenylbutanol with appropriate reagents under controlled conditions.
Introduction of the 4-(trifluoromethyl)phenyl group: This step involves the reaction of a trifluoromethylated phenyl compound with the intermediate formed in the previous step.
Oxalamide formation: The final step involves the coupling of the two intermediates to form the oxalamide linkage, typically using oxalyl chloride or similar reagents under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the oxalamide linkage can produce primary or secondary amines.
Scientific Research Applications
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxy-2-phenylethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- N1-(2-methoxy-2-phenylpropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Uniqueness
N1-(2-methoxy-2-phenylbutyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-methoxy-2-phenylbutyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-3-19(28-2,14-7-5-4-6-8-14)13-24-17(26)18(27)25-16-11-9-15(10-12-16)20(21,22)23/h4-12H,3,13H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZJZQFHADJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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